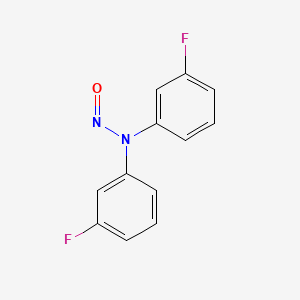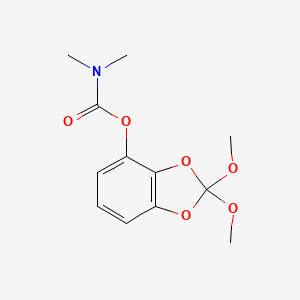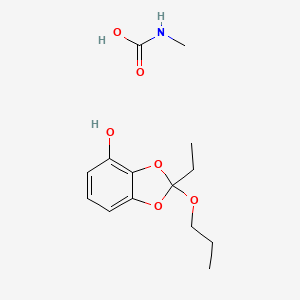
N,N-Bis(3-fluorophenyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3-fluorophenyl)nitrous amide is a chemical compound belonging to the class of nitrosamides. Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Bis(3-fluorophenyl)nitrous amide can be synthesized through the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction involves a nucleophilic attack by the carboxamide on the nitrosyl cation, followed by the elimination of a proton to form the nitrosamide .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(3-fluorophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted amides. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex compounds.
Applications De Recherche Scientifique
N,N-Bis(3-fluorophenyl)nitrous amide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Mécanisme D'action
The mechanism of action of N,N-Bis(3-fluorophenyl)nitrous amide involves the formation of reactive electrophilic species that can alkylate nucleophilic sites on DNA and proteins . This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include guanine-cytosine centers in DNA, which are particularly susceptible to alkylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Bis(3-fluorophenyl)nitrous amide include other nitrosamides such as N-nitrosoureas, N-nitrosoguanidines, and N-nitrosocarbamates . These compounds share the common feature of a nitroso group bonded to the nitrogen of an amide or similar functional group.
Uniqueness
This compound is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
60253-43-2 |
|---|---|
Formule moléculaire |
C12H8F2N2O |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
N,N-bis(3-fluorophenyl)nitrous amide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-3-1-5-11(7-9)16(15-17)12-6-2-4-10(14)8-12/h1-8H |
Clé InChI |
OINZLBILCCBMHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N(C2=CC(=CC=C2)F)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)








stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)

